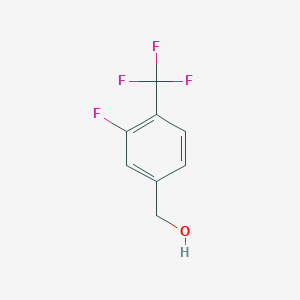

3-Fluoro-4-(trifluoromethyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBRNORZNYPTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372143 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-16-6 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

CAS Number: 230295-16-6

Introduction

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its strategic importance lies in the unique physicochemical properties imparted by the vicinal fluoro and trifluoromethyl substituents on the phenyl ring. The trifluoromethyl group, a common feature in many pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The adjacent fluorine atom further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions within biological systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, with a focus on its practical utility for researchers and professionals in drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the key data for 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

| Property | Value | Reference(s) |

| CAS Number | 230295-16-6 | [3] |

| Molecular Formula | C₈H₆F₄O | [3] |

| Molecular Weight | 194.13 g/mol | [4] |

| Appearance | White solid / Colorless liquid | [3][4] |

| Melting Point | 28-32 °C | [4] |

| Boiling Point | 208.5 °C at 760 mmHg | [3][4] |

| Flash Point | 79.9 °C | [3][4] |

| Density | 1.377 g/cm³ | [4] |

| pKa | 13.76 ± 0.10 (Predicted) | [3] |

Safety and Handling: 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is considered an irritant.[5] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol involves the reduction of its corresponding carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

Mechanism of Reduction

The reduction of a carboxylic acid to a primary alcohol with hydride reagents like sodium borohydride in the presence of an activating agent, or more powerful reagents like lithium aluminum hydride, proceeds through a well-established mechanism. In the case of the sodium borohydride/methyl chloroformate system, a mixed anhydride is formed in situ, which is then reduced by the hydride. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the reactivity of the carbonyl group, but the fundamental pathway remains the same.

Caption: General mechanism for the reduction of 3-fluoro-4-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-4-(trifluoromethyl)benzoic Acid

The following protocol is adapted from a general procedure for the reduction of substituted benzoic acids and is expected to provide a high yield of the target benzyl alcohol.[6]

Reagents and Materials:

-

3-Fluoro-4-(trifluoromethyl)benzoic acid

-

Triethylamine (Et₃N)

-

Methyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Methylene chloride (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl chloroformate (1.0 equiv) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes. The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

In a separate flask, dissolve sodium borohydride (1.5 equiv) in water.

-

Add the aqueous solution of sodium borohydride dropwise to the reaction mixture at 0-10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into water and extract with methylene chloride (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

-

The crude product can be purified by silica gel column chromatography if necessary.

Reactivity and Applications in Drug Discovery

The presence of both a fluorine and a trifluoromethyl group, both strongly electron-withdrawing, significantly influences the reactivity of the benzyl alcohol. These substituents decrease the electron density of the aromatic ring and can affect the acidity of the benzylic proton and the propensity of the alcohol to participate in nucleophilic substitution reactions.[7][8][9] The electron-withdrawing nature of these groups generally retards the rate of reactions that proceed through a carbocation intermediate at the benzylic position.[8]

This modulated reactivity, combined with the beneficial properties of the trifluoromethyl group, makes 3-Fluoro-4-(trifluoromethyl)benzyl alcohol a valuable precursor in the synthesis of complex drug molecules.

Case Study: Synthesis of GSK2256294, a Soluble Epoxide Hydrolase (sEH) Inhibitor

A prominent example of the utility of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[6][10] sEH is a therapeutic target for various cardiovascular and inflammatory diseases.[6] The synthesis of GSK2256294 utilizes 3-Fluoro-4-(trifluoromethyl)benzyl alcohol as a key starting material, which is first converted to the corresponding benzyl bromide. This intermediate then undergoes further transformations to construct the final drug molecule.

Caption: Simplified workflow for the utilization of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol in the synthesis of GSK2256294.

Spectroscopic Data (Predicted)

¹H-NMR (CDCl₃, 400 MHz) δ: 7.59 (t, J = 7.6 Hz, 1H), 7.16-7.30 (m, 2H), 4.78 (d, J = 5.4 Hz, 2H), 1.91 (t, J = 5.4 Hz, 1H).[4]

Conclusion

3-Fluoro-4-(trifluoromethyl)benzyl alcohol stands out as a strategically important building block for the synthesis of complex, fluorinated molecules, particularly in the realm of drug discovery. Its synthesis from the corresponding benzoic acid is straightforward, and its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, offer both challenges and opportunities in synthetic design. The successful application of this compound in the synthesis of the sEH inhibitor GSK2256294 underscores its value to the scientific community. As the demand for sophisticated fluorinated pharmaceuticals continues to grow, the importance of versatile intermediates like 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is set to increase.

References

-

3-Fluoro-4-(trifluoromethyl)benzyl alcohol - ChemBK. [Link]

-

Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. - Filo. [Link]

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC - PubMed Central. [Link]

-

In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. [Link]

-

Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium - Oriental Journal of Chemistry. [Link]

-

Reactivity of substituted 1°/2°/3° benzyl alcohols a . | Download Table - ResearchGate. [Link]

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - European Patent Office - EP 3492448 B1. [Link]

-

Contents - The Royal Society of Chemistry. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. [Link]

-

(PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. [Link]

-

4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. [Link]

-

GSK2256294 | SPAN. [Link]

-

3 - Fluoro - 4 - (trifluoromethyl)benzyl alcohol, CAS No. 230295-16-6 - iChemical. [Link]

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google P

-

The synthetic route of 11 target compounds. Reagents and conditions:... | Download Scientific Diagram - ResearchGate. [Link]

-

An efficient synthetic route to O-(2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl) - PubMed. [Link]

-

4 - Supporting Information. [Link]

-

Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An efficient synthetic route to O-(2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl)-trichloroacetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]

- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide: Improvement Enabling Electrochemical Direct Carboxylation of Benzyl Alcohols even in the Absence of an Electron-withdrawing Group on the Phenyl Ring [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

3-Fluoro-4-(trifluoromethyl)benzyl alcohol chemical properties

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

This guide provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and applications of this versatile fluorinated intermediate. The insights herein are grounded in established chemical principles and supported by referenced data to ensure scientific integrity and practical utility.

Molecular Identity and Structural Characteristics

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties that are highly sought after in the design of bioactive molecules.

-

Chemical Name: 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

-

Synonyms: [3-Fluoro-4-(trifluoromethyl)phenyl]methanol, 2-Fluoro-4-(hydroxymethyl)benzotrifluoride[1]

-

CAS Number: 202470-53-7

The molecule's structure features a primary alcohol (-CH₂OH) attached to a benzene ring, which is substituted at the 3-position with a fluorine atom and at the 4-position with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the alcohol moiety and the aromatic ring.

Physicochemical Properties

The physical properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol are summarized in the table below. Its low melting point means it may be encountered as either a colorless liquid or a low-melting solid at or near standard room temperature.[1]

| Property | Value | Source(s) |

| Appearance | Colorless Liquid / Low-Melting Solid | [1] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 209 °C | [1] |

| Density | 1.377 g/cm³ | [1] |

| Flash Point | 80 °C | [1] |

| pKa (Predicted) | 13.76 ± 0.10 | [1] |

| Refractive Index | 1.447 | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. While specific spectra for this exact isomer are not publicly indexed, data from closely related isomers provide an excellent predictive framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂ OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7-4.8 ppm. The aromatic protons would resonate further downfield, typically in the δ 7.4-7.7 ppm region, with splitting patterns dictated by fluorine-proton and proton-proton coupling. The hydroxyl proton (-OH ) signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon (-C H₂OH) around δ 64 ppm.[3] The aromatic carbons will appear between δ 125-145 ppm, with their chemical shifts influenced by the attached fluorine and trifluoromethyl groups. The carbon of the trifluoromethyl group (-C F₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will display two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, providing unambiguous confirmation of the fluorine substitution pattern.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol group. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region, characteristic of the C-F and -CF₃ groups.[4]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 194.13. Common fragmentation patterns would include the loss of water (M-18) and the formation of the stable fluorinated tropylium ion.

Chemical Reactivity and Synthetic Pathways

The reactivity of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is dominated by the primary alcohol and the electronically modified aromatic ring.

Key Reactive Sites:

Caption: Key reactive centers of the molecule.

-

Alcohol Moiety: The primary alcohol is the most versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, PDC, or TEMPO). It undergoes esterification with carboxylic acids or acid chlorides and can be converted to an ether.[5]

-

Aromatic Ring: The fluorine and trifluoromethyl groups are strongly deactivating due to their electron-withdrawing inductive effects. This makes electrophilic aromatic substitution (e.g., nitration, halogenation) more difficult and directs incoming electrophiles to the positions ortho and para to the fluorine atom.

General Synthesis Protocol

The most common and efficient synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol involves the reduction of its corresponding aldehyde or carboxylic acid precursor. The reduction of 3-fluoro-4-(trifluoromethyl)benzoic acid is a representative method.

Caption: General workflow for synthesis.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-fluoro-4-(trifluoromethyl)benzoic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add a solution of a reducing agent, such as sodium borohydride or lithium aluminum hydride (LiAlH₄), to the cooled mixture with stirring.[6] The choice of reductant depends on the scale and desired reactivity; LiAlH₄ is more powerful but requires more stringent anhydrous conditions.

-

Reaction: Allow the reaction to stir at 0°C for a specified period (e.g., 30 minutes) and then let it warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water or a dilute acid solution at 0°C.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the pure alcohol.

Applications in Medicinal Chemistry and Drug Development

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is not typically an active pharmaceutical ingredient itself but serves as an invaluable intermediate for building more complex molecules.[1][5][7] The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design for several key reasons:

-

Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation on the aromatic ring, increasing the molecule's half-life in the body.[8]

-

Enhanced Potency: The high electronegativity of fluorine can lead to more favorable interactions with biological targets (e.g., hydrogen bonding, dipole-dipole interactions), thereby increasing binding affinity and intrinsic potency.[9]

-

Improved Pharmacokinetics: The -CF₃ group significantly increases lipophilicity, which can enhance a drug's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

-

pKa Modification: The electron-withdrawing nature of these substituents can alter the pKa of nearby functional groups, which is critical for optimizing a drug's solubility and target engagement at physiological pH.[9]

This building block is therefore frequently employed in the synthesis of novel candidates for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. The compound is classified as an irritant.[1][10]

-

Hazard Summary: Causes skin and eye irritation.[11] May cause respiratory tract irritation if inhaled.[11][12] The toxicological properties have not been fully investigated.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] Work in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14] Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[7][15]

First-Aid Protocol

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][15]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[11][15]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11][15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

References

-

3-Fluoro-4-(trifluoromethyl)benzyl alcohol - ChemBK. (n.d.). Retrieved from [Link]

-

Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

MSDS of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

-

Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). (n.d.). Cheméo. Retrieved from [Link]

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. (2017, July 28). European Patent Office - EP 3492448 B1. Retrieved from [Link]

-

Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate... (n.d.). Google Patents - EP0048914A1.

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]

- Process for preparing benzyl alcohols and their use. (n.d.). Google Patents - US6462242B1.

-

3-(5-Amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5778. Retrieved from [Link]

-

4-(Trifluoromethyl)benzyl alcohol, 98% 5 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

Controlling achiral and chiral conformations of benzyl alcohol... (n.d.). RSC Publishing. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 7. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. mdpi.com [mdpi.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzyl Alcohol: Properties, Applications, and Synthetic Insights

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, 3-Fluoro-4-(trifluoromethyl)benzyl alcohol stands out as a key intermediate, offering a unique combination of a reactive benzyl alcohol moiety with the potent electron-withdrawing effects of both a fluoro and a trifluoromethyl group. This guide provides an in-depth technical overview of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Characteristics

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol with the chemical formula C8H6F4O.[1][2] Its molecular structure, characterized by a benzene ring substituted with a hydroxymethyl group, a fluorine atom at position 3, and a trifluoromethyl group at position 4, is pivotal to its reactivity and utility.

Table 1: Key Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)benzyl Alcohol

| Property | Value | Source(s) |

| Molecular Formula | C8H6F4O | [1][2] |

| Molecular Weight | 194.13 g/mol | [2] |

| CAS Number | 230295-16-6 | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 28-32°C | [1] |

| Boiling Point | 209°C | [1] |

| Density | 1.377 g/cm³ | [1] |

| Flash Point | 80°C | [1] |

The presence of the trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, often enhancing its potential for biological activity.[3][4]

Applications in Drug Discovery and Organic Synthesis

The primary utility of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol lies in its role as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group is a well-established bioisostere for chlorine and a methyl group, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][5]

The benzyl alcohol functionality serves as a handle for a variety of chemical transformations, including:

-

Oxidation: to form the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: to introduce the substituted benzyl moiety into larger scaffolds.

-

Halogenation: to convert the alcohol to a more reactive benzyl halide.

These reactions enable the integration of the 3-fluoro-4-(trifluoromethyl)phenyl motif into a diverse range of molecular architectures, a critical step in the structure-activity relationship (SAR) studies during drug development. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can also influence the reactivity of the aromatic ring and the benzylic position.

Experimental Workflow: A Representative Synthetic Application

The following diagram illustrates a generalized workflow for utilizing 3-Fluoro-4-(trifluoromethyl)benzyl alcohol as a building block in a multi-step synthesis, a common practice in drug discovery projects.

Caption: Generalized synthetic workflow utilizing 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Synthetic Approaches

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzoic acid or benzaldehyde. A plausible synthetic route to 3-Fluoro-4-(trifluoromethyl)benzyl alcohol would involve the reduction of 3-fluoro-4-(trifluoromethyl)benzoic acid or 3-fluoro-4-(trifluoromethyl)benzaldehyde.

A general representation of this synthetic pathway is depicted below:

Caption: A potential synthetic route to 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

The choice of reducing agent and reaction conditions would be critical to ensure high yield and purity, avoiding side reactions such as the reduction of the trifluoromethyl group.

Analytical Characterization

The identity and purity of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol can be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for confirming the structure and assessing isomeric purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine purity.

For workplace air monitoring of similar compounds like benzyl alcohol, methods involving thermal desorption followed by gas chromatography have been established.[6]

Conclusion

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a valuable and versatile building block in contemporary organic synthesis. Its unique substitution pattern offers a strategic advantage in the design and synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development. The continued exploration of fluorinated intermediates like this will undoubtedly fuel further innovation in chemical and life sciences.

References

-

3-Fluoro-4-(trifluoromethyl)benzyl alcohol - ChemBK. (2024-04-09). Available at: [Link]

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol - NIST WebBook. Available at: [Link]

-

Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Available at: [Link]

-

MSDS of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Available at: [Link]

-

Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99% - Cole-Parmer. Available at: [Link]

-

Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3) - Cheméo. Available at: [Link]

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - European Patent Office - EP 3492448 B1. (2017-07-28). Available at: [Link]

- CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents.

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - NIH. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption - Publisso. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024-02-15). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide provides a comprehensive overview of the core physical properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these fundamental properties is crucial for its effective application as a building block in the synthesis of novel therapeutic agents.[3][4]

Chemical Identity and Structure

Systematic Name: (3-Fluoro-4-(trifluoromethyl)phenyl)methanol

Common Synonyms: 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

Molecular Formula: C₈H₆F₄O[5]

CAS Number: 219588-53-9 (Note: Some sources may list CAS 230295-16-6 for the same compound, it is crucial to verify the specific isomer)

Chemical Structure:

Caption: 2D structure of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is presented in the table below. These properties are fundamental to its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 194.13 g/mol | [6] |

| Melting Point | 28-32 °C | [6] |

| Boiling Point | 209 °C at 760 mmHg | [3][6] |

| Density | 1.377 g/cm³ | [6] |

| Flash Point | 80 °C | [3] |

| pKa | 13.76 ± 0.10 (Predicted) | [3] |

| Appearance | Colorless liquid or low melting solid | [3] |

In-depth Discussion:

-

Melting Point: The relatively low melting point indicates that this compound can exist as either a solid or liquid at or near room temperature. This is an important consideration for storage and handling, as it may require controlled temperature conditions to maintain a consistent physical state.

-

Boiling Point: The high boiling point is characteristic of a substituted benzyl alcohol and suggests that purification by distillation should be performed under reduced pressure to prevent thermal decomposition.

-

Density: With a density greater than water, this compound will form the lower layer in an immiscible aqueous mixture, which is a key consideration for extraction procedures.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the benzylic and aromatic protons. The expected chemical shifts (δ) in CDCl₃ are:

-

Aromatic Protons (Ar-H): Multiple signals in the range of 7.16-7.59 ppm. The fluorine atom and the trifluoromethyl group will cause complex splitting patterns (coupling).[6]

-

Benzylic Protons (-CH₂OH): A doublet around 4.78 ppm, which may collapse to a singlet upon D₂O exchange.[6]

-

Hydroxyl Proton (-OH): A broad singlet or a triplet around 1.91 ppm, which is exchangeable with D₂O.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom, with the carbon atoms attached to fluorine exhibiting characteristic coupling (J-C-F).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected at:

-

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[7]

-

C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.[7]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

C-O Stretch: A distinct band in the 1050-1260 cm⁻¹ region.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18), and cleavage of the C-C bond between the aromatic ring and the benzylic carbon.[7][8]

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of key physical properties.

Melting Point Determination

This protocol utilizes a standard capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.[11]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11]

-

Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound.[3]

Boiling Point Determination (Microscale)

This method is suitable for small quantities of the liquid compound.

Caption: Workflow for Microscale Boiling Point Determination.

-

Apparatus Assembly: A small amount of the liquid (a few drops) is placed in a micro test tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube.[5][12]

-

Heating: The assembly is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heating is continued until a steady stream of bubbles is observed.[12]

-

Measurement: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the inner capillary tube.[12]

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

-

Procedure: To approximately 0.1 g of the compound in a small test tube, add 1-2 mL of the solvent in portions, with agitation.[6]

-

Observation: The compound is classified as soluble if a clear, homogeneous solution is formed. It is classified as insoluble if it remains as a separate phase.

-

Solvent Selection: A range of solvents should be tested, from non-polar (e.g., hexane) to polar aprotic (e.g., ethyl acetate) and polar protic (e.g., ethanol, water).[13]

Safety and Handling

3-Fluoro-4-(trifluoromethyl)benzyl alcohol should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[14]

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Fire Safety: The compound has a flash point of 80 °C and is combustible. Keep away from open flames, sparks, and other sources of ignition. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.[3]

-

Health Hazards: May cause skin, eye, and respiratory irritation. In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. A thorough understanding of its melting point, boiling point, solubility, and spectroscopic characteristics is paramount for its successful application in synthetic chemistry and drug development. The experimental protocols and safety information herein serve as a valuable resource for researchers working with this and structurally related fluorinated compounds.

References

-

3-Fluoro-4-(trifluoromethyl)benzyl alcohol - ChemBK. (n.d.). Retrieved from [https://www.chembk.com/en/chem/3-Fluoro-4-(trifluoromethyl)benzyl alcohol]([Link] alcohol)

-

3 - Fluoro - 4 - (trifluoromethyl)benzyl alcohol, CAS No. 230295-16-6 - iChemical. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

Boiling Point Determination - chemconnections. (n.d.). Retrieved from [Link]

-

3-(Trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET. (2024, March 28). Retrieved from [Link]

-

Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. (n.d.). Retrieved from [Link]

-

Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4-FLUORO-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 67515-61-1. (n.d.). Retrieved from [Link]

-

Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3) - Cheméo. (n.d.). Retrieved from [Link]

-

Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. (n.d.). Retrieved from [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns - YouTube. (2019, September 19). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - European Patent Office - EP 3492448 B1. (2017, July 28). Retrieved from [Link]

-

4-FLUORO-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL Nine Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

-

4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Khan Academy [khanacademy.org]

- 3. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. Graphviz [graphviz.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Fluorobenzyl alcohol(459-56-3) 13C NMR [m.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Melting Point of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol: A Critical Parameter in Chemical Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the melting point of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The reported melting point of this compound is in the range of 28-32 °C . This document moves beyond a simple statement of this physical constant to deliver an in-depth exploration of its significance, the principles and detailed protocols for its accurate determination, and its role as a critical quality attribute in research and development. For researchers, scientists, and drug development professionals, a thorough understanding of the melting point is not merely a data point but a cornerstone of material characterization, purity assessment, and quality control.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols and Their Physical Properties

Fluorinated organic compounds have become indispensable in modern medicinal chemistry and materials science.[1][2] The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a valuable building block that leverages these attributes, serving as a precursor for a variety of more complex molecules.[4][5]

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] It is a fundamental physical property that provides two crucial pieces of information:

-

Identity: A pure, crystalline compound has a sharp and characteristic melting point.[7] This can be used as a preliminary method of identification when compared to a known standard.

-

Purity: The presence of impurities will typically cause a depression and a broadening of the melting point range.[8][9] Therefore, melting point determination is a rapid and cost-effective method for assessing the purity of a synthesized compound.[6][10]

For a compound like 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, which is often synthesized as an intermediate, ensuring its purity via melting point analysis is a critical step before proceeding to subsequent, often costly, synthetic transformations.[4]

Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

A summary of the key physicochemical properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is presented in the table below.

| Property | Value |

| Melting Point | 28-32 °C |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Boiling Point | 208.5 °C at 760 mmHg |

| Density | 1.377 g/cm³ |

Methodologies for Accurate Melting Point Determination

The accurate determination of the melting point is paramount. The choice of methodology can impact the reliability of the obtained data. Two primary methods are discussed here: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Method: A Foundational Technique

The capillary method is a widely used and accessible technique for determining the melting point of a solid.[11] The principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperature range over which the substance melts.[12]

Caption: Workflow for Capillary Melting Point Determination.

-

Sample Preparation:

-

Ensure the sample of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is completely dry. The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting range.[13]

-

Finely powder the crystalline sample to ensure uniform heat distribution.[14]

-

Introduce the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[13] Tap the tube gently to pack the sample tightly.[15]

-

-

Instrument Setup and Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is known (28-32 °C), rapidly heat the block to about 15-20 °C below this temperature.[16]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[17] A rapid heating rate is a common source of error, leading to an artificially high and broad melting range.[17]

-

Observe the sample through the magnifying lens.

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.[16]

-

Record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.[16]

-

The reported melting point should be a range. A narrow range (0.5-1.0 °C) is indicative of a pure compound.

-

-

Why a slow heating rate is crucial: A slow heating rate ensures that the temperature of the sample and the thermometer are in equilibrium. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, resulting in an erroneously high melting point.[17]

-

Why sample packing is important: A tightly packed, uniform sample ensures efficient and even heat transfer from the block to the crystals. Air pockets can lead to uneven heating and an inaccurate determination.[14]

-

Self-Validating System: To ensure the accuracy of the apparatus, the melting point of a known standard with a sharp melting point in a similar temperature range should be determined.[18] This calibrates the thermometer and validates the technique.[16]

Differential Scanning Calorimetry (DSC): A High-Throughput and Quantitative Approach

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] It provides more quantitative and detailed information about the melting process than the capillary method.[21]

Caption: Principle of DSC for Melting Point Analysis.

-

High Accuracy and Precision: DSC can provide highly accurate and reproducible melting point data.[22]

-

Quantitative Information: In addition to the melting point, DSC can determine the enthalpy of fusion, which is the energy required to melt the sample. This can be useful for studying crystal lattice energy.

-

Purity Analysis: DSC can be used to estimate the purity of a sample based on the shape of the melting peak.

-

Small Sample Size: DSC typically requires only a few milligrams of sample.

-

Automation: Modern DSC instruments are highly automated, allowing for high-throughput analysis.[23]

The Impact of Purity on the Melting Point of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

As a critical quality control parameter, the melting point is highly sensitive to the presence of impurities.[24] The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, like many organic reactions, may result in byproducts or the presence of unreacted starting materials.[25][26][27]

-

Melting Point Depression: Impurities disrupt the crystal lattice of the solid, which lowers the energy required to break the intermolecular forces.[9] This results in the substance melting at a lower temperature than the pure compound.[8]

-

Broadening of the Melting Range: The melting of an impure compound occurs over a wider temperature range.[9] Melting begins at a lower temperature, and the temperature continues to rise as the solid melts.

Therefore, a sharp melting range close to the literature value is a strong indicator of high purity for a batch of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. Conversely, a depressed and broad melting range suggests the need for further purification, for example, by recrystallization or column chromatography.[28]

Conclusion

The melting point of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol (28-32 °C) is a fundamental and informative physical property. For the intended audience of researchers, scientists, and drug development professionals, it is imperative to view this parameter not as a static number but as a dynamic indicator of identity and purity. The meticulous application of well-controlled experimental protocols, such as the capillary method or Differential Scanning Calorimetry, is essential for obtaining reliable data. A thorough understanding of the principles behind these techniques and the factors that can influence the results empowers scientists to make informed decisions regarding the quality and suitability of this important chemical intermediate for its downstream applications.

References

-

Kintek Solution. (n.d.). What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

University of the West Indies. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

-

Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Wilson School District. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 2). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

-

AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

ChemTribe. (2024, March 27). Criteria of Purity: How to Determine the Purity of a Substance. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Angene. (n.d.). The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

YouTube. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis?. Retrieved from [Link]

-

BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. Retrieved from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

FLUKE.COM.MM. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 4). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, December 23). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Retrieved from [Link]

-

European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of new esters.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. mt.com [mt.com]

- 9. Criteria of Purity: How to Determine the Purity of a Substance - ChemTribe [chemtribe.com]

- 10. homework.study.com [homework.study.com]

- 11. westlab.com [westlab.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. Home Page [chem.ualberta.ca]

- 17. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 18. thinksrs.com [thinksrs.com]

- 19. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 20. torontech.com [torontech.com]

- 21. hitachi-hightech.com [hitachi-hightech.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. resolvemass.ca [resolvemass.ca]

- 24. promptpraxislabs.com [promptpraxislabs.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 27. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 28. rsc.org [rsc.org]

3-Fluoro-4-(trifluoromethyl)benzyl alcohol boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

Introduction: A Key Building Block in Modern Chemistry

3-Fluoro-4-(trifluoromethyl)benzyl alcohol, identified by its CAS Number 230295-16-6, is a significant fluorinated organic compound. Its structural design, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts unique electronic properties that make it a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of these electron-withdrawing groups can profoundly influence a target molecule's metabolic stability, lipophilicity, and binding affinity, making this alcohol a cornerstone for medicinal chemists and drug development professionals.

A thorough understanding of its fundamental physicochemical properties is paramount for its effective use. Among these, the boiling point is a critical parameter that governs purification protocols, dictates reaction conditions, and ensures safe handling and storage. This guide provides a comprehensive examination of the boiling point of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, grounded in theoretical principles and validated by practical, field-proven experimental methodologies.

Physicochemical Profile

The properties of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol are a direct consequence of its molecular structure. The presence of the highly electronegative fluorine and trifluoromethyl substituents significantly alters the electron distribution within the benzene ring and influences the reactivity of the benzylic alcohol group.

Table 1: Physicochemical Data for 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

| Property | Value | Source |

| Chemical Formula | C₈H₆F₄O | ChemBK[1] |

| Molecular Weight | 194.13 g/mol | - |

| CAS Number | 230295-16-6 | ChemBK[1] |

| Boiling Point | 209 °C | ChemBK[1] |

| Melting Point | 28-32 °C | ChemBK[1] |

| Flash Point | 80 °C | ChemBK[1] |

| Vapor Pressure | 0.128 mmHg at 25°C | ChemBK[1] |

| pKa (Predicted) | 13.76 ± 0.10 | ChemBK[1] |

| Refractive Index | 1.447 | ChemBK[1] |

Note: The boiling point is reported at standard atmospheric pressure unless otherwise specified.

Theoretical Framework: Substituent Effects on Boiling Point

The boiling point of a compound is a direct measure of the strength of its intermolecular forces.[2] To move from the liquid to the gas phase, molecules must overcome these attractive forces. For 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, the key intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces.

-

Hydrogen Bonding: The primary contributor to the relatively high boiling point is the hydroxyl (-OH) group, which allows the molecules to act as both hydrogen bond donors and acceptors. This creates a strong, cohesive network in the liquid state.

-

Dipole-Dipole Interactions: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[3][4] This, along with the fluorine atom at the 3-position, creates a significant molecular dipole moment, leading to strong dipole-dipole attractions between molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces contribute to the overall intermolecular attraction. These forces increase with molecular size and surface area.

The interplay of these forces results in the observed boiling point of 209 °C. The strong electron-withdrawing nature of the -CF₃ group also enhances the acidity of the hydroxyl proton (as indicated by the predicted pKa), which can subtly influence the strength of hydrogen bonding.[5][6]

Caption: Influence of molecular structure on the boiling point.

Experimental Protocols for Boiling Point Determination

The trustworthiness of a physical constant like a boiling point relies on a robust and reproducible experimental method. The following protocols are standard in organic chemistry laboratories and provide a self-validating system for determining the boiling point of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

Method 1: Boiling Point Determination by Simple Distillation

This is the most accurate method for determining the boiling point of a pure liquid, as it establishes a clear equilibrium between the liquid and vapor phases.[7][8][9]

Causality: Distillation works by heating a liquid to create vapor, which is then cooled and condensed back into a liquid in a separate container. For a pure substance, the temperature of the vapor will remain constant throughout the distillation process, and this temperature is the boiling point at the ambient pressure.[8][9]

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way connecting adapter (still head), a thermometer with an adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place 5-10 mL of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm of the still head. This ensures the thermometer accurately measures the temperature of the vapor that is distilling.

-

Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow a distillation rate of approximately 1-2 drops per second.

-

Data Recording: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation.

-

Observation: The constant temperature observed during the collection of the bulk of the distillate is the experimental boiling point.

-

Pressure Correction: Record the atmospheric pressure from a laboratory barometer. If the pressure is not exactly 760 mmHg, a correction may be necessary for highly accurate work.

Caption: Experimental workflow for simple distillation.

Method 2: Micro Boiling Point Determination (Capillary Method)

This technique is ideal when only a small amount of the sample is available.[10][11]

Causality: This method relies on trapping the vapor of the liquid in a small, inverted capillary tube. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, indicated by a rapid and continuous stream of bubbles.

Step-by-Step Methodology:

-

Capillary Preparation: Take a small capillary tube and seal one end by heating it in the flame of a burner until the glass melts and closes the opening.

-

Sample Setup: Attach a small test tube (fusion tube) containing 0.5 mL of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol to a thermometer using a rubber band or wire.

-

Capillary Insertion: Place the sealed capillary tube into the liquid in the fusion tube with the open end down.

-

Heating Bath: Immerse this assembly into a heating bath (e.g., a beaker of mineral oil or a melting point apparatus with a heating block).

-

Heating and Observation: Heat the bath slowly (approximately 2 °C per minute) while stirring. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Identify Boiling Point: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. Record this temperature (T₁).

-

Confirmation: Remove the heat source and allow the bath to cool. The stream of bubbles will slow and stop. The moment the liquid re-enters the capillary tube, record the temperature again (T₂). The boiling point is the average of T₁ and T₂.

Safety and Handling

As a chemical intermediate, 3-Fluoro-4-(trifluoromethyl)benzyl alcohol requires careful handling.

-

Toxicity and Irritation: The compound is known to have some level of toxicity and can be an irritant.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All handling and experiments should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1]

Conclusion

The boiling point of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, experimentally determined to be 209 °C, is a defining characteristic that reflects its unique molecular architecture. The strong intermolecular forces, significantly enhanced by the hydroxyl, fluoro, and trifluoromethyl groups, necessitate a high energy input for vaporization. Accurate determination of this property, using validated methods such as distillation or the capillary technique, is not merely an academic exercise. It is a critical step for researchers, scientists, and drug development professionals to ensure purity, control reaction parameters, and safely utilize this versatile building block in the advancement of chemical synthesis.

References

-

3-Fluoro-4-(trifluoromethyl)benzyl alcohol - Physico-chemical Properties. ChemBK. Available from: [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available from: [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. Available from: [Link]

-

DETERMINATION OF BOILING POINTS. Available from: [Link]

-

Experimental No. (2) Boiling Point. University of Technology, Iraq. Available from: [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Available from: [Link]

-

Graton, J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(31), 11139-11148. Available from: [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Semantic Scholar. Available from: [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available from: [Link]

-

Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Cheméo. Available from: [Link]

-

Trifluoromethyl group. Wikipedia. Available from: [Link]

-

4-FLUORO-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Chemdad. Available from: [Link]

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

3 Trends That Affect Boiling Points. Master Organic Chemistry. Available from: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. NIH Public Access. Available from: [Link]

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST WebBook. Available from: [Link]

-

Trifluoromethylation. Wikipedia. Available from: [Link]

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate... Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vernier.com [vernier.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

3-Fluoro-4-(trifluoromethyl)benzyl alcohol safety and handling

An In-depth Technical Guide on the Safety and Handling of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol (CAS No. 230295-16-6). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical safety data with field-proven protocols. The core philosophy of this guide is to explain the causality behind safety measures, fostering a proactive and informed safety culture in the laboratory.

Section 1: Compound Profile and Hazard Identification

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound utilized as a key intermediate in the synthesis of complex molecules for pharmaceuticals and pesticides.[1] Its unique substitution pattern imparts specific reactivity and properties, which also dictate its health and safety considerations. The presence of both fluoro- and trifluoromethyl- groups on the aromatic ring influences its chemical behavior and potential biological interactions.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of a robust risk assessment. These properties dictate appropriate storage conditions, handling techniques, and emergency response measures.

| Property | Value | Source |

| CAS Number | 230295-16-6 | [1] |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molar Mass | 194.13 g/mol | [1] |

| Appearance | Colorless liquid or low-melting solid | [1] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 209 °C | [1] |

| Flash Point | 80 °C | [1] |

| Density | 1.377 g/cm³ | [1] |

Note: With a melting point near ambient laboratory temperatures, this compound may exist as either a liquid or a solid. Handling procedures should be prepared for both phases.

Toxicological Profile and Hazard Classification

While comprehensive toxicological data for this specific isomer is limited, data from structurally similar compounds, such as other isomers of trifluoromethyl benzyl alcohol, provide a strong basis for hazard assessment. The primary hazards are associated with its irritant properties.[2][3][4][5]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2][5] Prolonged or repeated exposure can lead to dermatitis. The fluorinated moieties can enhance skin penetration, potentially exacerbating irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][5] Direct contact with the eyes can result in significant pain, redness, and potential damage if not promptly and thoroughly flushed.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][5][6] Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.

Caption: Primary health hazards associated with the compound.

Section 2: The Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality; it is a critical scientific process that must precede any experimental work. The goal is to proactively identify potential exposure scenarios and implement robust control measures to mitigate them, adhering to the principle of "As Low As Reasonably Practicable" (ALARP).

The causality behind this workflow is straightforward: one cannot protect against a hazard that has not been identified and evaluated. This process ensures that safety controls are tailored to the specific risks of the experiment, rather than being generic and potentially inadequate.

Caption: A systematic workflow for pre-experimental risk assessment.